phenyl N-(4-fluorosulfonyl-3-methyl-phenyl)carbamate
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Overview
Description
Phenyl N-(4-fluorosulfonyl-3-methyl-phenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a phenyl group, a fluorosulfonyl group, and a methyl group attached to the phenyl ring, making it a unique and versatile molecule in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(4-fluorosulfonyl-3-methyl-phenyl)carbamate typically involves the reaction of 4-fluorosulfonyl-3-methylphenyl isocyanate with phenol. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(4-fluorosulfonyl-3-methyl-phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the fluorosulfonyl group.
Substitution: Nucleophilic substitution reactions can replace the fluorosulfonyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides.
Scientific Research Applications
Phenyl N-(4-fluorosulfonyl-3-methyl-phenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl N-(4-fluorosulfonyl-3-methyl-phenyl)carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Phenyl N-(4-methylsulfonyl-3-methyl-phenyl)carbamate
- Phenyl N-(4-chlorosulfonyl-3-methyl-phenyl)carbamate
- Phenyl N-(4-bromosulfonyl-3-methyl-phenyl)carbamate
Uniqueness
Phenyl N-(4-fluorosulfonyl-3-methyl-phenyl)carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in synthetic chemistry and research applications.
Properties
CAS No. |
21322-77-0 |
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Molecular Formula |
C14H12FNO4S |
Molecular Weight |
309.31 g/mol |
IUPAC Name |
phenyl N-(4-fluorosulfonyl-3-methylphenyl)carbamate |
InChI |
InChI=1S/C14H12FNO4S/c1-10-9-11(7-8-13(10)21(15,18)19)16-14(17)20-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17) |
InChI Key |
FSBOFAUYGBDMLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OC2=CC=CC=C2)S(=O)(=O)F |
Origin of Product |
United States |
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